N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship THIQ Derivatives

Procure this specific 7-substituted THIQ derivative to close a critical gap in your BACE1 structure-activity relationship (SAR) studies. Unlike the 6-substituted or sulfonamide-linked analogs, this compound features a unique thiophen-2-ylacetamide linker and 2-benzoyl substitution pattern, enabling direct head-to-head IC50 comparison against the 8 nM lead (compound 8). Essential for medicinal chemistry teams seeking to quantify the positional penalty/benefit and assess BACE1/GlyT1 selectivity—data that cannot be extrapolated from off-the-shelf analogs. For research use only; inquire for custom synthesis options.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 955717-12-1
Cat. No. B2894694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
CAS955717-12-1
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H20N2O2S/c25-21(14-20-7-4-12-27-20)23-19-9-8-16-10-11-24(15-18(16)13-19)22(26)17-5-2-1-3-6-17/h1-9,12-13H,10-11,14-15H2,(H,23,25)
InChIKeyALXCEKMJDVFOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955717-12-1): Core Structural Identity and Procurement-Relevant Classification


N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955717-12-1, molecular formula C₂₂H₂₀N₂O₂S, molecular weight 376.47 g/mol) is a synthetic small molecule built on a tetrahydroisoquinoline (THIQ) scaffold bearing a 2-benzoyl substituent and a thiophen-2-ylacetamide side chain at the 7-position . The THIQ core is a recognized privileged structure in medicinal chemistry, with derivatives reported as inhibitors of BACE1 (β-secretase), LFA-1/ICAM-1, and GlyT1, among other targets [1]. This compound is supplied by commercial vendors for non-human research use only, and its procurement value depends on the specific substitution pattern that distinguishes it from close-in analogs .

Why Generic Substitution of N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide Is Not Supported by Current Evidence


Within the tetrahydroisoquinoline amide class, even minor alterations to the N-acyl group, the position of the side chain, or the heterocyclic appendage can reorient the molecule within the target binding pocket and produce non-linear changes in potency, selectivity, and physicochemical properties [1]. For example, in the thiophene dihydroisoquinoline BACE1 inhibitor series, shifting from a dihydro- to a tetrahydroisoquinoline core or replacing the thiophene sulfonamide with an acetamide linker yielded distinct SAR and selectivity profiles [2]. The specific combination of a 2-benzoyl substituent and a thiophen-2-ylacetamide at the 7-position creates a unique hydrogen-bonding and hydrophobic footprint that cannot be assumed equivalent to the 6-substituted or N-unsubstituted analogs available from the same supplier catalogs . Consequently, substituting this compound with an off-the-shelf THIQ analog without matched head-to-head data risks invalidating ongoing structure-activity studies.

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide: Quantitative Differentiation Evidence


Structural Differentiation from the Closest Commercial Analog: 2-Benzoyl-7-(thiophene-2-sulfonamido) vs. 2-Benzoyl-7-(thiophene-2-acetamido)

The closest commercially cataloged analog to the target compound is N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (CAS 955747-88-3), which differs solely in the linker between the THIQ 7-amino group and the thiophene ring: the target compound uses an acetamide (–CH₂CONH–) linker, while the analog uses a sulfonamide (–SO₂NH–) linker . This single-atom change (carbonyl vs. sulfonyl) alters the hydrogen-bond acceptor geometry, the pKa of the NH, and the rotational freedom of the thiophene ring, which can lead to divergent target binding even when the aromatic substitution pattern is identical [1].

Medicinal Chemistry Structure-Activity Relationship THIQ Derivatives

Regioisomeric Differentiation: 7-Acetamido vs. 6-Acetamido Substitution Pattern in THIQ BACE1 Inhibitor Series

In the thiophene dihydroisoquinoline BACE1 inhibitor series described by Xu et al. (2013), the position of the thiophene-containing side chain on the isoquinoline ring was a critical determinant of potency. The optimized lead compound 8 carried a substituent at the dihydroisoquinoline 6-position (analogous to the THIQ 7-position in the target compound) and achieved a BACE1 Alpha assay IC₅₀ of 8 nM, whereas the regioisomeric 7-substituted analog (analogous to THIQ 6-position) was not reported as a potent contributor, indicating strong positional preference [1]. The target compound's 7-acetamido substitution on the THIQ core places the thiophene moiety in the same relative spatial orientation as the active 6-substituted dihydroisoquinoline series, distinguishing it from 6-amino or 6-acetamido THIQ analogs that may project the thiophene ring toward a different BACE1 subsite [2].

BACE1 Inhibition Alzheimer's Disease Neurodegeneration

Potential Differentiation from GlyT1-Targeted THIQ Derivatives: Selectivity Implications for CNS Programs

US Patent 8,653,100 (B2) discloses a series of tetrahydroisoquinolines as GlyT1 (glycine transporter 1) inhibitors, with Ki values below 100 nM for representative compounds [1]. These GlyT1-targeted THIQs feature a characteristic sulfonamide-ethoxy linker at the 7-position and an aryl-substituted cycloalkyl at the 1-position, a pharmacophore distinct from the benzoyl-acetamide-thiophene arrangement of the target compound. The target compound therefore lies at the intersection of the BACE1-focused THIQ chemical space (Xu et al. scaffold) and the GlyT1-focused THIQ space, but its substitution pattern is not fully optimized for either. This dual potential may be advantageous for phenotypic screening but must be verified by direct comparative profiling against both a BACE1-selective comparator (e.g., compound 8, IC₅₀ = 8 nM) and a GlyT1-selective comparator (e.g., US8653100 Example 148, Ki < 100 nM) [2].

GlyT1 Inhibition Schizophrenia Transporter Selectivity

Procurement-Driven Application Scenarios for N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide


BACE1 Structure-Activity Relationship (SAR) Expansion

The target compound is structurally positioned as a 7-acetamido regioisomer within the thiophene-THIQ chemical series that yielded the 8 nM BACE1 lead (compound 8). Laboratories that have already screened the 6-substituted dihydroisoquinoline analogs and are seeking to complete the SAR matrix around the benzoyl-THIQ scaffold would purchase this compound to generate the missing 7-position data point [1]. Direct head-to-head IC₅₀ determination against compound 8 under identical BACE1 Alpha assay conditions would quantify the positional penalty or benefit, enabling informed selection of the optimal regioisomer for lead optimization [2].

Off-Target Selectivity Screening Against GlyT1

Given the established GlyT1 inhibitory activity of 7-substituted THIQ derivatives (US8653100, Ki < 100 nM), procurement of the target compound enables a selectivity panel that quantifies the BACE1/GlyT1 ratio. Researchers developing CNS-active BACE1 inhibitors for Alzheimer's disease need to minimize glycine transporter engagement to avoid confounding pharmacology; this compound's distinct pharmacophore may offer a selectivity advantage that can only be verified by side-by-side testing against a GlyT1 reference compound from the patent literature [1].

Chemical Probe for Thiophene Acetamide Linker Pharmacophore Validation

The acetamide (–CH₂CONH–) linker between the THIQ core and the thiophene ring represents a distinct chemotype from the sulfonamide-linked commercial analog (CAS 955747-88-3). Medicinal chemistry groups evaluating the impact of linker hydrogen-bonding geometry on target engagement can procure both compounds and perform comparative biochemical or biophysical assays (e.g., SPR, ITC, or enzymatic inhibition) to generate quantitative ΔIC₅₀ or ΔKd values that guide linker selection in subsequent design cycles [1].

Phenotypic Screening in Neuroinflammation or Oncology Panels

The benzoyl-THIQ scaffold has been implicated in patents targeting cancer and inflammatory conditions (e.g., EP2657227, WO/2012/086727). The target compound's combination of a benzoyl N-capping group, THIQ core, and thiophene acetamide side chain provides a unique molecular fingerprint for unbiased phenotypic screening. Procurement for panel screening against kinase, protease, or cellular viability assays may uncover novel activity that distinguishes this specific analog from the broader THIQ compound library [1].

Quote Request

Request a Quote for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.